molecular formula C9H19NOS2 B12747610 Cyclohexyl beta-mercaptothiolpropionate CAS No. 109795-71-3

Cyclohexyl beta-mercaptothiolpropionate

Cat. No.: B12747610
CAS No.: 109795-71-3
M. Wt: 221.4 g/mol
InChI Key: CYFYQBRWBBSAKB-UHFFFAOYSA-N
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Description

Cyclohexyl beta-mercaptothiolpropionate is an organic compound that features a cyclohexyl group attached to a beta-mercaptothiolpropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl beta-mercaptothiolpropionate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with thiolpropionic acid under basic conditions. The reaction typically proceeds as follows:

    Cyclohexyl bromide: is reacted with in the presence of a base such as .

  • The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl beta-mercaptothiolpropionate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The beta-mercaptothiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl beta-mercaptothiolpropionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl beta-mercaptothiolpropionate involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, forming disulfides or interacting with other thiol-containing molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl beta-mercaptothiolpropionate
  • Cycloheptyl beta-mercaptothiolpropionate
  • Cyclohexyl beta-mercaptoacetate

Uniqueness

Cyclohexyl beta-mercaptothiolpropionate is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

109795-71-3

Molecular Formula

C9H19NOS2

Molecular Weight

221.4 g/mol

IUPAC Name

cyclohexanamine;3-sulfanylpropanethioic S-acid

InChI

InChI=1S/C6H13N.C3H6OS2/c7-6-4-2-1-3-5-6;4-3(6)1-2-5/h6H,1-5,7H2;5H,1-2H2,(H,4,6)

InChI Key

CYFYQBRWBBSAKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C(CS)C(=O)S

Origin of Product

United States

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